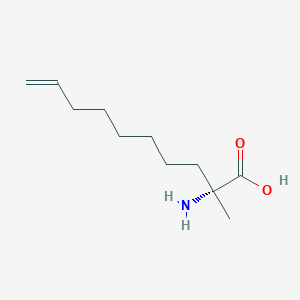![molecular formula C7H5BrN4 B1444352 6-溴吡啶并[2,3-d]嘧啶-2-胺 CAS No. 882670-89-5](/img/structure/B1444352.png)
6-溴吡啶并[2,3-d]嘧啶-2-胺
概述
描述
6-Bromopyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential pharmacological activities, including antitumor, antiviral, and antimicrobial properties . The presence of bromine and amine groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
科学研究应用
6-Bromopyrido[2,3-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its antitumor, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
生化分析
Biochemical Properties
6-Bromopyrido[2,3-d]pyrimidin-2-amine plays a crucial role in biochemical reactions, primarily as an inhibitor of tyrosine kinases, cyclin-dependent kinases (CDKs), and other enzymes involved in cell signaling pathways. It interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is essential for studying the regulation of cell growth, differentiation, and apoptosis. Additionally, 6-Bromopyrido[2,3-d]pyrimidin-2-amine has been shown to interact with various proteins and biomolecules, further elucidating its role in cellular processes .
Cellular Effects
The effects of 6-Bromopyrido[2,3-d]pyrimidin-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, 6-Bromopyrido[2,3-d]pyrimidin-2-amine can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 6-Bromopyrido[2,3-d]pyrimidin-2-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and CDKs, inhibiting their activity. This inhibition leads to the disruption of cell signaling pathways, which in turn affects gene expression and cellular functions. Additionally, 6-Bromopyrido[2,3-d]pyrimidin-2-amine can modulate the activity of transcription factors, further influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromopyrido[2,3-d]pyrimidin-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromopyrido[2,3-d]pyrimidin-2-amine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6-Bromopyrido[2,3-d]pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6-Bromopyrido[2,3-d]pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can alter metabolic processes, leading to changes in metabolite concentrations and overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s effects on cellular function and developing targeted therapies .
Transport and Distribution
Within cells and tissues, 6-Bromopyrido[2,3-d]pyrimidin-2-amine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The transport and distribution of 6-Bromopyrido[2,3-d]pyrimidin-2-amine are essential for understanding its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Bromopyrido[2,3-d]pyrimidin-2-amine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of 6-Bromopyrido[2,3-d]pyrimidin-2-amine is crucial for elucidating its mechanism of action and optimizing its use in research and therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrido[2,3-d]pyrimidin-2-amine typically starts from 2-aminonicotinonitrile. The process involves several key steps:
Condensation: The brominated intermediate undergoes condensation with formamide or other suitable reagents to form the pyrimidine ring.
Cyclization: The intermediate is cyclized under acidic or basic conditions to form the desired pyrido[2,3-d]pyrimidine structure.
Dimroth Rearrangement: In some cases, a Dimroth rearrangement is performed to achieve the final product.
Industrial Production Methods
Industrial production methods often employ microwave irradiation to enhance the efficiency and yield of the synthesis. This method reduces the formation of undesirable by-products and improves the overall yield of the desired product .
化学反应分析
Types of Reactions
6-Bromopyrido[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Condensation: Formamide or other suitable reagents under acidic or basic conditions.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit a range of biological activities .
作用机制
The mechanism of action of 6-Bromopyrido[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of tyrosine kinases, cyclin-dependent kinases, and other proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
6-Chloropyrido[2,3-d]pyrimidin-2-amine: Similar structure but with a chlorine atom instead of bromine.
6-Fluoropyrido[2,3-d]pyrimidin-2-amine: Similar structure but with a fluorine atom instead of bromine.
6-Iodopyrido[2,3-d]pyrimidin-2-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
6-Bromopyrido[2,3-d]pyrimidin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .
属性
IUPAC Name |
6-bromopyrido[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSVKHCROGKLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730376 | |
| Record name | 6-Bromopyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-89-5 | |
| Record name | 6-Bromopyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)

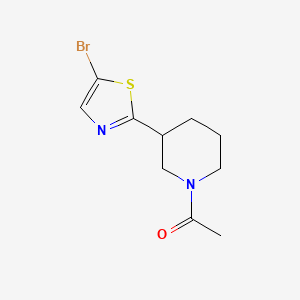

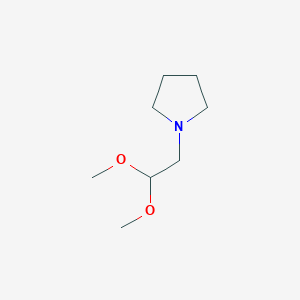
![(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1444279.png)
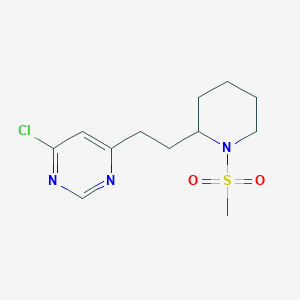

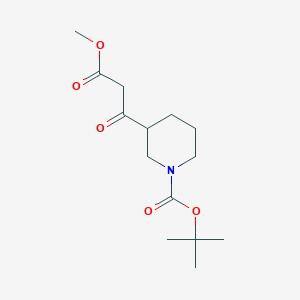



![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)
